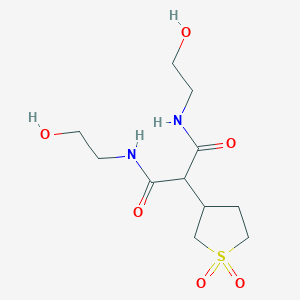![molecular formula C17H25N3O2S2 B15112914 2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112914.png)
2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a morpholine ring, and a thianyl group, making it a unique structure for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridine-3-carboxamide coreThe thianyl group is then incorporated using a series of coupling reactions under controlled conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(methylsulfanyl)phenyl derivatives
- Morpholine-containing compounds
- Thianyl-substituted pyridines
Uniqueness
What sets 2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide apart from similar compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H25N3O2S2 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H25N3O2S2/c1-23-16-14(3-2-6-18-16)15(21)19-13-17(4-11-24-12-5-17)20-7-9-22-10-8-20/h2-3,6H,4-5,7-13H2,1H3,(H,19,21) |
Clave InChI |
SSVOOJABBCMHKI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide](/img/structure/B15112831.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15112839.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B15112870.png)

![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112883.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B15112888.png)
![Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112896.png)
![2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15112901.png)

![3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B15112918.png)
![1-(Pent-4-en-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15112925.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15112943.png)

